N-(2,4-dimethylphenyl)-5-methyl-7-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
Scientific Research Applications
Pharmaceuticals
1,2,4-Triazoles, which are part of the compound’s structure, are ubiquitous in pharmaceuticals . They are used in the synthesis of a variety of drugs due to their broad spectrum of biological activities .
Natural Products
1,2,4-Triazoles are also found in natural products . They are used in the synthesis of these products due to their ability to form a variety of non-covalent bonds with enzymes and receptors .
Coordination Chemistry
In coordination chemistry, 1,2,4-triazoles are used due to their ability to form stable complexes with various metal ions .
Agrochemicals
1,2,4-Triazoles are used in the synthesis of agrochemicals . They have been reported to have important application value in this field .
Materials Science Research
1,2,4-Triazoles are used in materials science research . They are used in the design and synthesis of many materials due to their unique structural features .
Antimicrobial Activity
Compounds containing a triazole structure, like the one , exhibit broad biological activities, such as antimicrobial activity .
Anticancer Activity
1,2,4-Triazoles have been used in the synthesis of anticancer drugs . They have been found to exhibit antineoplastic and anticancer activities .
Antiviral Activity
1,2,4-Triazoles have been used in the synthesis of antiviral drugs . They have been found to exhibit antiviral activities .
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridine derivatives, have been found to act as inhibitors of enzymes like rorγt, phd-1, jak1, and jak2 . These enzymes play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.
Mode of Action
Similar compounds have been shown to interact with their targets through allosteric binding . This means that the compound binds to a site on the target enzyme that is distinct from the active site, leading to a change in the enzyme’s conformation and activity.
Biochemical Pathways
For instance, inhibition of JAK1 and JAK2 can affect the JAK-STAT signaling pathway, which is involved in processes such as cell growth, differentiation, and immune response .
Pharmacokinetics
Similar compounds have been reported to have good oral bioavailability , suggesting that this compound may also be well-absorbed and distributed in the body.
Result of Action
Similar compounds have been shown to have cytotoxic activities against various cancer cell lines . This suggests that this compound may also have potential anticancer effects.
properties
IUPAC Name |
N-(2,4-dimethylphenyl)-5-methyl-7-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O/c1-13-9-10-17(14(2)11-13)25-20(27)18-15(3)24-21-22-12-23-26(21)19(18)16-7-5-4-6-8-16/h4-12,15,18-19H,1-3H3,(H,25,27)(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRCVXZLNOMVQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(N2C(=NC=N2)N1)C3=CC=CC=C3)C(=O)NC4=C(C=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-5-methyl-7-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
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